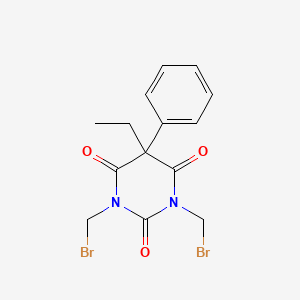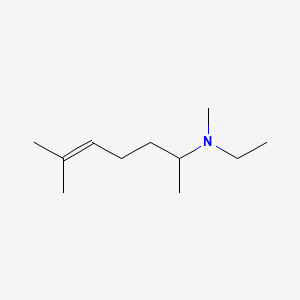
N-Ethyl-N,1,5-trimethyl-4-hexenylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-N,1,5-trimethyl-4-hexenylamine is a chemical compound known for its diverse applications in various fields, including pharmaceuticals and industrial chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N,1,5-trimethyl-4-hexenylamine involves the reaction of specific precursors under controlled conditions. One common method involves the reaction of 4-hexenylamine with ethyl iodide in the presence of a base, such as potassium carbonate, to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as distillation or recrystallization, to ensure the compound meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-N,1,5-trimethyl-4-hexenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amines.
Applications De Recherche Scientifique
N-Ethyl-N,1,5-trimethyl-4-hexenylamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of migraines and other neurological conditions.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of N-Ethyl-N,1,5-trimethyl-4-hexenylamine involves its interaction with specific molecular targets, such as receptors and enzymes. It is believed to exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways. For example, in the treatment of migraines, it may act as a vasoconstrictor, reducing blood flow to certain areas of the brain .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Methyl-N,1,5-trimethyl-4-hexenylamine
- N-Propyl-N,1,5-trimethyl-4-hexenylamine
- N-Butyl-N,1,5-trimethyl-4-hexenylamine
Uniqueness
N-Ethyl-N,1,5-trimethyl-4-hexenylamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ethyl group contributes to its particular reactivity and interaction with biological targets, differentiating it from other similar compounds .
Propriétés
Numéro CAS |
100535-00-0 |
|---|---|
Formule moléculaire |
C11H23N |
Poids moléculaire |
169.31 g/mol |
Nom IUPAC |
N-ethyl-N,6-dimethylhept-5-en-2-amine |
InChI |
InChI=1S/C11H23N/c1-6-12(5)11(4)9-7-8-10(2)3/h8,11H,6-7,9H2,1-5H3 |
Clé InChI |
NXJHBKKONNZWLA-UHFFFAOYSA-N |
SMILES canonique |
CCN(C)C(C)CCC=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


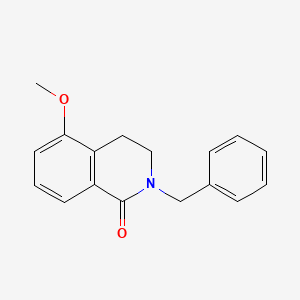
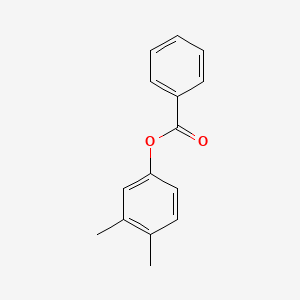
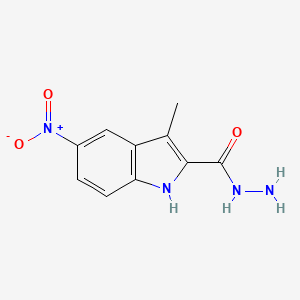
![2-(4-Chlorophenyl)-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7(1h)-one](/img/structure/B14155623.png)
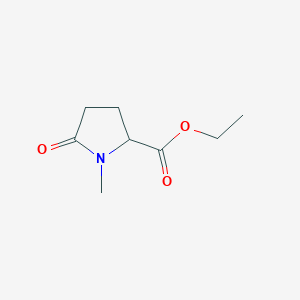
![13-amino-15-methyl-7-oxo-9-thiophen-2-yl-17-thia-2,12-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11(16),12,14-pentaene-14-carbonitrile](/img/structure/B14155633.png)
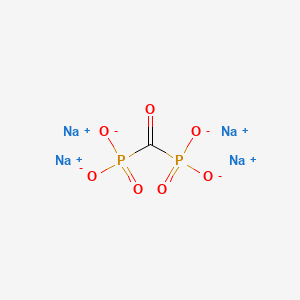
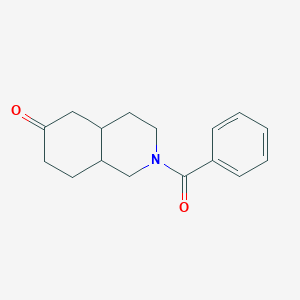
![[(E,3E)-3-methoxyiminoprop-1-enyl]boronic acid](/img/structure/B14155644.png)
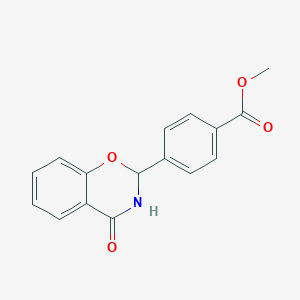
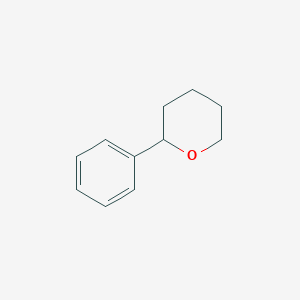
![N-benzyl-N-[3-(furan-2-yl)-4-methylpentyl]propanamide](/img/structure/B14155676.png)
![9-(methylsulfanyl)-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclohexan]-7(11H)-one](/img/structure/B14155688.png)
